molecular formula C10H7FN2O B1493696 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine CAS No. 85979-56-2

6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine

Cat. No.: B1493696
CAS No.: 85979-56-2
M. Wt: 190.17 g/mol
InChI Key: YWRPJIHIQQSAFE-UHFFFAOYSA-N
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Description

6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine is a heterocyclic aromatic organic compound characterized by the presence of a pyrimidine ring substituted with a 3-fluorophenyl group at the 4-position and a keto group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 3-fluorobenzaldehyde and guanidine, undergo a condensation reaction to form an intermediate.

  • Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the pyrimidine ring.

  • Oxidation: The resulting compound is oxidized to introduce the keto group at the 6-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions at different positions of the pyrimidine ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include derivatives with additional functional groups, such as hydroxyl, amino, and halogen groups, which can further expand the compound's utility in various applications.

Scientific Research Applications

Chemistry: In chemistry, 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to explore biological pathways and develop new therapeutic agents.

Medicine: In the medical field, derivatives of this compound are being investigated for their potential use as pharmaceuticals. They may exhibit properties such as anti-inflammatory, antiviral, and anticancer activities, making them candidates for drug development.

Industry: In industry, this compound and its derivatives can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

  • 4-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-2,4-dione: This compound is structurally similar but contains an additional carbonyl group at the 2-position.

  • 6-Oxo-4-(4-fluorophenyl)-1,6-dihydropyrimidine: This compound has a similar structure but with a 4-fluorophenyl group instead of a 3-fluorophenyl group.

Uniqueness: 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(3-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRPJIHIQQSAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286972
Record name 6-(3-Fluorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85979-56-2
Record name 6-(3-Fluorophenyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85979-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Fluorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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